Cas no 851208-06-5 (2-{3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-ylsulfanyl}acetic acid)

2-{3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-ylsulfanyl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- <br>({3-cyano-4-(2-furyl)-6-methyl-5-[(methylamino)carbonyl]pyridin-2-yl}thio)a cetic acid
- 2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid
- Acetic acid, 2-[[3-cyano-4-(2-furanyl)-6-methyl-5-[(methylamino)carbonyl]-2-pyridinyl]thio]-
- 2-{3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-ylsulfanyl}acetic acid
- 851208-06-5
- AKOS008031140
- 2-[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanylacetic acid
- 2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}aceticacid
- {[3-CYANO-4-(FURAN-2-YL)-6-METHYL-5-(METHYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID
- ({3-cyano-4-(2-furyl)-6-methyl-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid
- EN300-11777
- SR-01000062520
- SR-01000062520-1
-
- Inchi: InChI=1S/C15H13N3O4S/c1-8-12(14(21)17-2)13(10-4-3-5-22-10)9(6-16)15(18-8)23-7-11(19)20/h3-5H,7H2,1-2H3,(H,17,21)(H,19,20)
- InChI Key: OLQCSLRXURSJFW-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 331.06267708Da
- Monoisotopic Mass: 331.06267708Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 506
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 142Ų
2-{3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-ylsulfanyl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11777-5.0g |
2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid |
851208-06-5 | 95% | 5.0g |
$1074.0 | 2023-02-09 | |
Enamine | EN300-11777-1.0g |
2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid |
851208-06-5 | 95% | 1.0g |
$371.0 | 2023-02-09 | |
Enamine | EN300-11777-2.5g |
2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid |
851208-06-5 | 95% | 2.5g |
$726.0 | 2023-02-09 | |
Enamine | EN300-11777-500mg |
2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid |
851208-06-5 | 95.0% | 500mg |
$271.0 | 2023-10-03 | |
Enamine | EN300-11777-2500mg |
2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid |
851208-06-5 | 95.0% | 2500mg |
$726.0 | 2023-10-03 | |
Enamine | EN300-11777-1000mg |
2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid |
851208-06-5 | 95.0% | 1000mg |
$371.0 | 2023-10-03 | |
1PlusChem | 1P019OAI-100mg |
2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid |
851208-06-5 | 95% | 100mg |
$178.00 | 2024-04-21 | |
Enamine | EN300-11777-0.05g |
2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid |
851208-06-5 | 95% | 0.05g |
$66.0 | 2023-02-09 | |
Enamine | EN300-11777-0.1g |
2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid |
851208-06-5 | 95% | 0.1g |
$98.0 | 2023-02-09 | |
Enamine | EN300-11777-10000mg |
2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid |
851208-06-5 | 95.0% | 10000mg |
$1593.0 | 2023-10-03 |
2-{3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-ylsulfanyl}acetic acid Related Literature
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Additional information on 2-{3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-ylsulfanyl}acetic acid
Comprehensive Overview of 2-{3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-ylsulfanyl}acetic acid (CAS No. 851208-06-5)
The compound 2-{3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-ylsulfanyl}acetic acid (CAS No. 851208-06-5) is a structurally unique molecule with significant potential in pharmaceutical and agrochemical research. Its complex name reflects its intricate chemical architecture, featuring a pyridine core substituted with a furan ring, a cyano group, and a methylcarbamoyl moiety. This combination of functional groups makes it a versatile intermediate for synthesizing bioactive compounds, particularly in the development of enzyme inhibitors and receptor modulators.
In recent years, the demand for heterocyclic compounds like 2-{3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-ylsulfanyl}acetic acid has surged due to their applications in drug discovery. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds widely studied for their role in treating cancers and inflammatory diseases. The presence of the furan and pyridine rings enhances its binding affinity to biological targets, while the cyano and methylcarbamoyl groups contribute to its metabolic stability.
From a synthetic chemistry perspective, CAS No. 851208-06-5 exemplifies the growing trend toward multicomponent reactions (MCRs) in organic synthesis. MCRs are favored for their efficiency in constructing complex molecules like this one, which would otherwise require multiple steps. The compound’s sulfanylacetic acid side chain also offers opportunities for further derivatization, making it a valuable building block in medicinal chemistry. This aligns with the broader industry focus on fragment-based drug design, where small molecules are used to scaffold larger, more potent drugs.
Environmental and sustainability considerations are increasingly influencing chemical research, and 2-{3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-ylsulfanyl}acetic acid is no exception. Its furan component is derived from renewable biomass, aligning with the push for green chemistry initiatives. This aspect is particularly appealing to industries seeking to reduce their carbon footprint while maintaining high-performance chemical outputs. Additionally, the compound’s potential biodegradability is a topic of active investigation, as regulatory agencies emphasize eco-friendly pharmaceuticals.
In the context of AI-driven drug discovery, CAS No. 851208-06-5 has garnered attention as a candidate for virtual screening. Machine learning models trained on similar heterocyclic scaffolds can predict its interactions with biological targets, accelerating the identification of new therapeutic applications. This synergy between computational chemistry and experimental validation is reshaping how researchers approach molecule optimization, with 2-{3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-ylsulfanyl}acetic acid serving as a case study.
Quality control and analytical characterization are critical for ensuring the reproducibility of 2-{3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-ylsulfanyl}acetic acid in research settings. Techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and structural integrity. These methods are essential for meeting the stringent standards required in preclinical studies, where even minor impurities can skew results. As such, suppliers of this compound must adhere to Good Manufacturing Practices (GMP) to cater to pharmaceutical-grade applications.
Looking ahead, the versatility of 2-{3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-ylsulfanyl}acetic acid positions it as a key player in interdisciplinary research. Whether in catalysis, material science, or bioconjugation, its multifunctional design offers ample opportunities for innovation. As the scientific community continues to explore its properties, this compound is poised to contribute to breakthroughs in both academia and industry, underscoring the enduring relevance of specialty chemicals in advancing technology and health.
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